
4beta,5beta-Epoxypregnane-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4beta,5beta-Epoxypregnane-3,20-dione is a steroid compound derived from pregnane. It features an epoxide group at the 4beta,5beta position and ketone groups at the 3 and 20 positions. This compound is part of the broader class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4beta,5beta-Epoxypregnane-3,20-dione typically involves the epoxidation of a suitable pregnane derivative. One common method is the reaction of pregnane-3,20-dione with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to introduce the epoxide group at the 4beta,5beta position .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The ketone groups at positions 3 and 20 can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid for epoxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing ketones to alcohols.
Substitution: Nucleophiles such as amines or thiols for epoxide ring opening.
Major Products Formed:
Oxidation: More oxidized steroid derivatives.
Reduction: 4beta,5beta-Epoxypregnane-3,20-diol.
Substitution: Various substituted steroids depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
4beta,5beta-Epoxypregnane-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its potential biological activities and interactions with steroid receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 4beta,5beta-Epoxypregnane-3,20-dione involves its interaction with steroid receptors in the body. The compound can bind to these receptors, potentially modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
- 4beta,5beta-Epoxypregnane-3,20-diol
- Pregnane-3,20-dione
- 4beta,5beta-Epoxypregnane-3,20-dione derivatives
Comparison: this compound is unique due to its specific epoxide group at the 4beta,5beta position and the presence of ketone groups at positions 3 and 20. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the epoxide group allows for unique substitution reactions that are not possible with non-epoxidized steroids .
Eigenschaften
CAS-Nummer |
17597-24-9 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(1S,2R,8R,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)14-4-5-15-13-6-11-21-18(24-21)17(23)8-10-20(21,3)16(13)7-9-19(14,15)2/h13-16,18H,4-11H2,1-3H3/t13-,14+,15-,16-,18?,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
AHUAGQAMTIBPDR-LBFMWMSASA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(CCC(=O)C4O5)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)

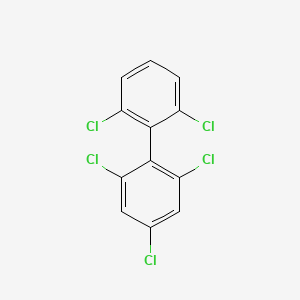
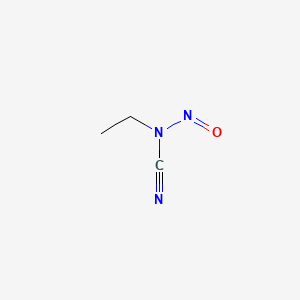
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
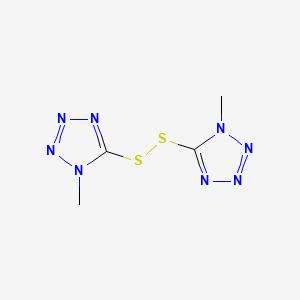
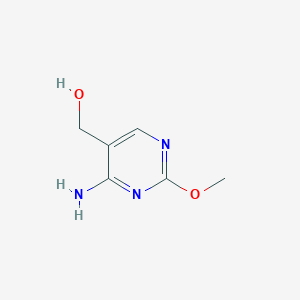
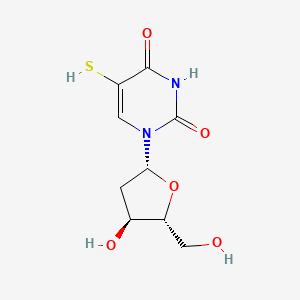
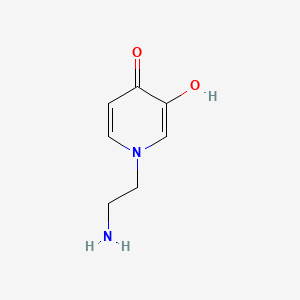
![[3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID](/img/structure/B1211715.png)



